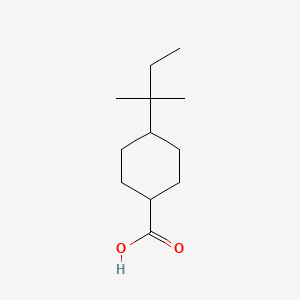
4-(2-Methylbutan-2-yl)cyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(2-Methylbutan-2-yl)cyclohexane-1-carboxylic acid” is a chemical compound with the CAS Number: 1250214-32-4 . It has a molecular weight of 198.31 . The IUPAC name for this compound is 4-tert-pentylcyclohexanecarboxylic acid . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H22O2/c1-4-12(2,3)10-7-5-9(6-8-10)11(13)14/h9-10H,4-8H2,1-3H3,(H,13,14) . This code provides a detailed representation of the molecule’s structure, including the arrangement of atoms and the connectivity between them.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Toxicological Profile
Crude 4-methylcyclohexanemethanol (MCHM), a component structurally related to 4-(2-Methylbutan-2-yl)cyclohexane-1-carboxylic acid, is an industrial solvent used in coal processing. Research indicates it possesses low to moderate acute and subchronic oral toxicity, is not a skin sensitizer at certain doses, and causes slight to moderate skin and eye irritation in rodents at high concentrations. It is not mutagenic and is not predicted to be carcinogenic. During a spill incident, the Centers for Disease Control and Prevention recommended a short-term health advisory level of 1 ppm for drinking water, deemed unlikely to be associated with adverse health effects. The odor threshold of crude MCHM is lower than 10 ppb, suggesting it can be detected in water at concentrations significantly lower than the health risk criterion (Paustenbach et al., 2015).
Catalytic Processes
The aromatization of hydrocarbons, including ethylcyclopentane and cycloheptane, over platinum-alumina catalysts, shows the significant conversion of these substrates to aromatic hydrocarbons. This research highlights the importance of the catalyst in driving the aromatization process, indicating the potential for applying similar catalytic systems to the derivatives of this compound for industrial chemical synthesis (Pines & Nogueira, 1981).
Oxidation and Conversion
The selective catalytic oxidation of cyclohexene demonstrates the production of various important industrial intermediates. Given the structural similarities, research in this domain may provide insights into the oxidative processes applicable to this compound, potentially enabling the selective synthesis of valuable chemical products (Cao et al., 2018).
Hydrogen Storage
An overview of organic compounds as hydrogen carriers investigates different classes of compounds, including cycloalkanes, for hydrogen storage and delivery. This study's insights into cycloalkanes' properties and their application in energy storage systems could be relevant to derivatives of this compound, particularly in developing new materials for energy storage applications (Bourane et al., 2016).
Liquid Crystals
Research on methylene-linked liquid crystal dimers, including their transitional properties and the identification of a twist-bend nematic phase, provides a foundation for exploring this compound derivatives in liquid crystal technology. This could lead to the development of new materials with unique electro-optic properties, beneficial for displays and sensor applications (Henderson & Imrie, 2011).
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propiedades
IUPAC Name |
4-(2-methylbutan-2-yl)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-4-12(2,3)10-7-5-9(6-8-10)11(13)14/h9-10H,4-8H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFGWBCHXRBJCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC(CC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Furan-2-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2584039.png)
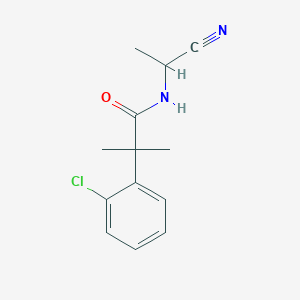
![[(1R,2R)-2-(Trifluoromethyl)cyclohexyl]methanesulfonyl chloride](/img/structure/B2584043.png)
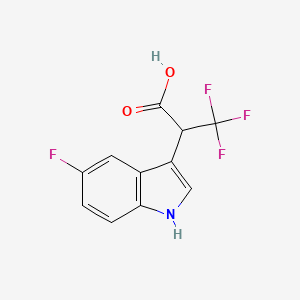
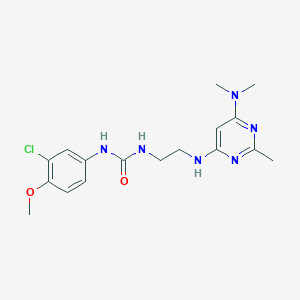
![N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2584048.png)
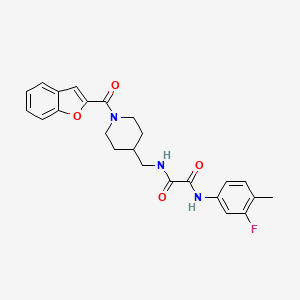

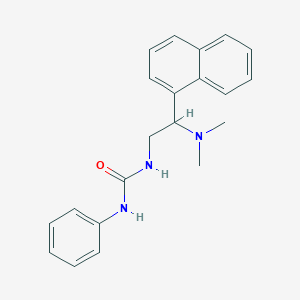
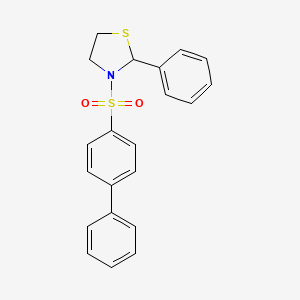
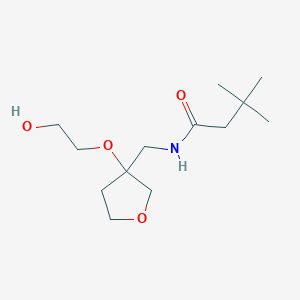
![N-[1-(2-Methoxyphenyl)propyl]-N-methylsulfamoyl fluoride](/img/structure/B2584057.png)

